molecular formula C24H21Cl2N3O4S B194164 Fenticonazole nitrate CAS No. 73151-29-8

Fenticonazole nitrate

Cat. No.: B194164
CAS No.: 73151-29-8
M. Wt: 518.4 g/mol
InChI Key: FJNRUWDGCVDXLU-UHFFFAOYSA-N
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Scientific Research Applications

Fenticonazole nitrate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Fenticonazole nitrate is an imidazole antifungal drug . Its primary target is Ergosterol , a crucial component of fungal cell membranes . By interacting with Ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to its dysfunction .

Mode of Action

This compound exerts its antifungal activity through three different mechanisms :

These actions lead to the disruption of the fungal cell membrane and the accumulation of peroxides, resulting in fungal cell necrosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ergosterol biosynthesis pathway . By inhibiting the fungal P450 isozyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, causing instability and eventual cell death .

Pharmacokinetics

It is known that this compound is used topically, and its absorption through the skin or mucous membranes is likely minimal . This localized application allows for a high concentration of the drug at the site of infection, maximizing its antifungal effects while minimizing systemic exposure .

Result of Action

The result of this compound’s action is the effective treatment of various fungal infections. It is active against a range of organisms, including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It has also been shown to exhibit antibacterial action, with a spectrum of activity that includes bacteria commonly associated with superinfected fungal skin and vaginal infections .

Action Environment

The action of this compound can be influenced by the environment in which it is applied. For instance, the pH of the vagina can affect the efficacy of this compound in treating vulvovaginal candidiasis . Additionally, the presence of other microorganisms can impact the drug’s effectiveness. For example, bacteria associated with superinfected fungal skin and vaginal infections can be targeted by this compound .

Safety and Hazards

Fenticonazole nitrate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . More detailed information about its safety and hazards can be found in the safety data sheet .

Future Directions

Fenticonazole nitrate has been incorporated in various innovative nanosystems in recent years to achieve significant recovery such as olaminosomes, novasomes, cerosomes, terpesomes, and trans-novasomes . These developments suggest promising future directions for the use of this compound in the treatment of fungal infections.

Biochemical Analysis

Biochemical Properties

Fenticonazole nitrate plays a significant role in biochemical reactions. It exerts its antifungal action by inhibiting the biosynthesis of ergosterol, leading to the damage of the fungal cell membrane . This interaction disrupts the integrity of the cell membrane, thereby inhibiting the growth of the fungi .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing changes in oxidative and peroxidative enzyme activities inside the fungal cell . This leads to the disruption of normal cellular metabolism, thereby inhibiting the growth and proliferation of the fungi .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane . This inhibition disrupts the integrity and function of the cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It provides significant improvement in symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis . It has been reported to have a cure rate of 97.5%

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of Fenticonazole in rats has been reported to produce prolonged gestation and embryotoxic effects after doses above 40 mg/kg/day . It has shown no teratogenic effects in rats and rabbits .

Metabolic Pathways

It is known to interact with enzymes involved in the biosynthesis of ergosterol .

Transport and Distribution

It is known to be used topically and locally, suggesting that it may be distributed at the site of application .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the cell membrane of fungi

Chemical Reactions Analysis

Fenticonazole nitrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fenticonazole derivatives, while substitution reactions can produce halogenated or other substituted derivatives .

Comparison with Similar Compounds

Fenticonazole nitrate is compared with other imidazole antifungal compounds such as miconazole, clotrimazole, and econazole. While all these compounds share a similar mechanism of action, this compound is unique in its broad spectrum of activity, including antifungal, antibacterial, and antiparasitic properties . This makes it particularly effective in treating mixed infections involving multiple pathogens.

Similar Compounds

This compound’s unique combination of antifungal, antibacterial, and antiparasitic activities sets it apart from these similar compounds, making it a versatile and effective treatment option for various infections.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNRUWDGCVDXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72479-26-6 (Parent)
Record name Fenticonazole nitrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30993890
Record name Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73151-29-8
Record name Fenticonazole nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73151-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenticonazole nitrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazolium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTICONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4JGC8YRF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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